2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
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Overview
Description
2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is an organic compound that features a phenol group, a pyrazole ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Mannich Reaction: The final step involves a Mannich reaction where the alkylated pyrazole is reacted with formaldehyde and a phenol derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products:
Oxidation: Quinones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Signal Transduction: It may interfere with signaling pathways by binding to receptors or other proteins involved in the pathway.
Comparison with Similar Compounds
- 2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]-6-prop-2-enylphenol
- 2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]-4-methylphenol
Uniqueness: 2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a phenol group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[[(1-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-11(2)17-8-7-13(16-17)10-15-9-12-5-3-4-6-14(12)18/h3-8,11,15,18H,9-10H2,1-2H3 |
InChI Key |
LLDWKBKJNXDSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
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